Cas no 2135542-84-4 (Human PD-L1 inhibitor III)

Human PD-L1 inhibitor III structure
Nome do Produto:Human PD-L1 inhibitor III
Human PD-L1 inhibitor III Propriedades químicas e físicas
Nomes e Identificadores
-
- L-Leucine, L-threonyl-L-α-glutamyl-L-lysyl-L-α-aspartyl-L-tyrosyl-L-arginyl-L-histidylglycyl-L-asparaginyl-L-isoleucyl-L-arginyl-L-methionyl-L-lysyl-L-leucyl-L-alanyl-L-tyrosyl-L-α-aspartyl-
- Human PD-L1 inhibitor III
- DA-74320
- 2135542-84-4
- BDBM50507507
- CHEMBL4544177
- AKOS040757327
-
- Inchi: 1S/C97H155N29O29S/c1-10-50(6)78(94(153)118-61(20-16-35-108-97(104)105)81(140)116-63(31-36-156-9)86(145)114-58(17-11-13-32-98)82(141)120-64(37-48(2)3)87(146)111-51(7)79(138)119-65(39-53-21-25-56(128)26-22-53)89(148)124-70(44-76(136)137)91(150)125-71(95(154)155)38-49(4)5)126-92(151)68(42-72(100)130)112-73(131)46-109-80(139)67(41-55-45-106-47-110-55)122-84(143)60(19-15-34-107-96(102)103)115-88(147)66(40-54-23-27-57(129)28-24-54)121-90(149)69(43-75(134)135)123-83(142)59(18-12-14-33-99)113-85(144)62(29-30-74(132)133)117-93(152)77(101)52(8)127/h21-28,45,47-52,58-71,77-78,127-129H,10-20,29-44,46,98-99,101H2,1-9H3,(H2,100,130)(H,106,110)(H,109,139)(H,111,146)(H,112,131)(H,113,144)(H,114,145)(H,115,147)(H,116,140)(H,117,152)(H,118,153)(H,119,138)(H,120,141)(H,121,149)(H,122,143)(H,123,142)(H,124,148)(H,125,150)(H,126,151)(H,132,133)(H,134,135)(H,136,137)(H,154,155)(H4,102,103,107)(H4,104,105,108)/t50-,51-,52+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1
- Chave InChI: MSYPFFUZCWOTRZ-ZLSLFABNSA-N
- SMILES: [C@@H](NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H](N)[C@H](O)C)(C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@]([H])([C@@H](C)CC)C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C(=O)O)CC(C)C)CC1C=CC(O)=CC=1)CC1NC=NC=1)CC1C=CC(O)=CC=1
Propriedades Computadas
- Massa Exacta: 2223.1299760g/mol
- Massa monoisotópica: 2222.1266212g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 35
- Contagem de aceitadores de ligações de hidrogénio: 36
- Contagem de Átomos Pesados: 156
- Contagem de Ligações Rotativas: 78
- Complexidade: 4690
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 19
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -11.9
- Superfície polar topológica: 1000Ų
Human PD-L1 inhibitor III Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T39589-25mg |
Human PD-L1 inhibitor III |
2135542-84-4 | 25mg |
¥ 10600 | 2024-07-19 |
Human PD-L1 inhibitor III Literatura Relacionada
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
2135542-84-4 (Human PD-L1 inhibitor III) Produtos relacionados
- 80275-34-9(2-Furanmethanol, α-3-buten-1-yl-)
- 2734773-58-9(1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol)
- 143798-72-5(4-(chloromethyl)-1-benzothiophene)
- 1249015-33-5(3-(2-ethyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminopropanamide)
- 1805890-88-3(1-Bromo-1-(2-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one)
- 2034285-30-6(5-(3-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane)
- 5593-20-4(Betamethasone dipropionate)
- 1805565-76-7(2-(Difluoromethyl)-5-fluoro-4-methoxypyridine-3-acetonitrile)
- 1326813-72-2(4-acetyl-1-oxa-4-azaspiro4.5decane-3-carboxylic acid)
- 2167704-30-3(2-(1-Aminoethyl)-4-butylphenol)
Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel
